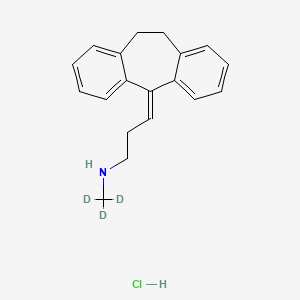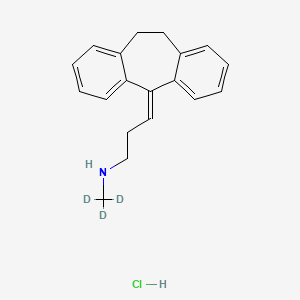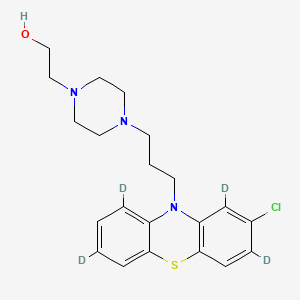
4-Hydroxyantipyrine-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyantipyrine-D3 is a deuterium-labeled version of 4-Hydroxyantipyrine . It is the major metabolite of Antipyrine, an analgesic and antipyretic drug . It is often used as an internal standard in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites in biological matrices .
Molecular Structure Analysis
The molecular formula of 4-Hydroxyantipyrine-D3 is C11H9D3N2O2 . The molecular weight is 208.26 g/mol .Chemical Reactions Analysis
4-Hydroxyantipyrine-D3 is a metabolite of Antipyrine and can increase the distribution of concentration ratio of Antipyrine in the brain . It behaves similarly to its non-deuterated counterpart .Physical And Chemical Properties Analysis
4-Hydroxyantipyrine-D3 is a white crystalline powder that is stable under normal conditions . It is soluble in most organic solvents, such as methanol, ethanol, and acetonitrile .Aplicaciones Científicas De Investigación
Effects on Drug Distribution
- Biodistribution Promoter : 4-Hydroxyantipyrine (4-OH) has been found to significantly decelerate the plasma elimination of antipyrine when administered intravenously. It also increases the tissue-to-plasma concentration ratio of antipyrine in the brain and heart, suggesting its potential use as a biodistribution promoter (Ohkawa et al., 2001).
Interactions with Biological Molecules
- Binding with Bovine Serum Albumin : Research on 4-Aminoantipyrine, a related compound, has shown that it can effectively bind with bovine serum albumin through static quenching, altering the protein's conformation (Teng et al., 2011).
Metabolism and Enzymatic Activity
- Involvement in Human Oxidative Drug Metabolism : Antipyrine, closely related to 4-Hydroxyantipyrine, has been used as a probe drug for studying human oxidative drug metabolism, indicating the involvement of cytochrome P450 enzymes in the formation of 4-Hydroxyantipyrine (Engel et al., 1996).
Analytical Applications
- Identification in Separation Techniques : The structure of the 4-Hydroxyantipyrine sulphoconjugate was confirmed through gas chromatographic-mass spectrometric analysis, highlighting its relevance in separation and identification processes in analytical chemistry (Moreau et al., 1992).
Chemical Reactions and Complexes
- Formation of Proton-Transfer Complexes : Proton-transfer complexes formed from 4-Aminoantipyrine with quinol and picric acid were investigated for potential applications in environmental monitoring and pharmaceutical industry (Adam, 2013).
Biological Activities
- Antioxidant and Anti-Inflammatory Activities : Schiff base analogues of 4-Aminoantipyrine were evaluated for their antioxidant and anti-inflammatory activities, with some compounds showing promising results (Alam et al., 2012).
Safety And Hazards
Direcciones Futuras
4-Hydroxyantipyrine-D3 is a valuable compound in the field of pharmaceutical research and development . It is commonly used in pharmacokinetic studies and bioanalytical assays to accurately quantify phenazone and its metabolites . Its use is likely to continue in these areas, contributing to our understanding of drug metabolism and distribution.
Propiedades
Número CAS |
65566-65-6 |
|---|---|
Nombre del producto |
4-Hydroxyantipyrine-D3 |
Fórmula molecular |
C11H9D3N2O2 |
Peso molecular |
207.24 |
Pureza |
95% by HPLC; 98% atom D |
Números CAS relacionados |
1672-63-5 (unlabelled) |
Sinónimos |
4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one |
Etiqueta |
Antipyrine Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



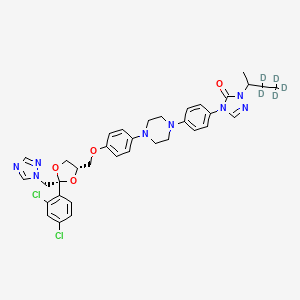

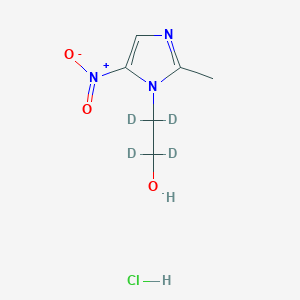
![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)
